![molecular formula C15H10F3N3 B5874821 N-phenyl-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5874821.png)
N-phenyl-2-(trifluoromethyl)-4-quinazolinamine
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Overview
Description
“N-phenyl-2-(trifluoromethyl)-4-quinazolinamine” is a complex organic compound. It contains a quinazolinamine core, which is a type of heterocyclic compound. The quinazolinamine is substituted at the 2-position with a trifluoromethyl group and at the N-position with a phenyl group .
Synthesis Analysis
While the specific synthesis of “N-phenyl-2-(trifluoromethyl)-4-quinazolinamine” is not available, similar compounds are often synthesized using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . Trifluoromethyl ketones (TFMKs) are also valuable synthetic targets in the construction of fluorinated pharmacons .Molecular Structure Analysis
The molecular structure of “N-phenyl-2-(trifluoromethyl)-4-quinazolinamine” would be expected to contain a quinazolinamine core with a trifluoromethyl group at the 2-position and a phenyl group at the N-position .Scientific Research Applications
Fluorine-Containing Drugs: The TFM group is prevalent in FDA-approved drugs. In recent years, both 2020 and 1996 witnessed a record number of new drug approvals (53 each). Among these, many compounds contained fluorine or fluorine-containing functional groups . These drugs span various therapeutic areas, including oncology, infectious diseases, and autoimmune disorders.
Trifluoromethyl Ketones (TFMKs)
TFMKs represent a valuable class of compounds. Here’s what you need to know:
Properties: TFMKs serve as synthetic targets and intermediates. They exhibit unique reactivity due to the trifluoromethyl moiety. Researchers exploit their properties for diverse applications, including drug synthesis .
Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen heterocycle, plays a crucial role in drug discovery:
Bioactive Molecules: Pyrrolidine-based compounds exhibit target selectivity. Variants like pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol contribute to drug development .
Future Directions
The future directions for research on “N-phenyl-2-(trifluoromethyl)-4-quinazolinamine” could include further exploration of its synthesis, properties, and potential applications. Trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science .
properties
IUPAC Name |
N-phenyl-2-(trifluoromethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)14-20-12-9-5-4-8-11(12)13(21-14)19-10-6-2-1-3-7-10/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCKIYPOZQUNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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